An In-depth Technical Guide to 2,6-Dimethylcyclohexanol
An In-depth Technical Guide to 2,6-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dimethylcyclohexanol, covering its chemical identity, physicochemical properties, synthesis, and biological activity. The information is presented to support research and development efforts in chemistry and pharmacology.
Chemical Identity and Properties
2,6-Dimethylcyclohexanol is a cyclic alcohol that exists as a mixture of stereoisomers. The general CAS number for the mixture of isomers is 5337-72-4. Due to the presence of two chiral centers, 2,6-dimethylcyclohexanol can exist as four stereoisomers: (1R,2R,6S), (1S,2S,6R), (1R,2S,6R), and (1S,2R,6S). These are often grouped into cis and trans diastereomers.
Physicochemical Properties
The properties of 2,6-dimethylcyclohexanol (mixture of isomers) are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5337-72-4 | [1][2][3] |
| Molecular Formula | C8H16O | [1][3] |
| Molecular Weight | 128.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Distinctive | [2] |
| Melting Point | 32.5 °C | [1] |
| Boiling Point | 173-174.4 °C | [1] |
| Density | 0.915 - 0.919 g/cm³ at 20 °C | [4] |
| Refractive Index | 1.459 - 1.462 at 20 °C | [4] |
| Flash Point | 55 °C (131 °F) | [4] |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
Stereoisomer CAS Numbers
| Stereoisomer | CAS Number |
| trans,trans-2,6-Dimethylcyclohexanol | 42846-29-7 |
| cis,trans-2,6-Dimethylcyclohexanol | 39170-83-7 |
| (2R,6R)-rel-2,6-Dimethylcyclohexanol | 39170-83-7 |
Synthesis and Reactions
2,6-Dimethylcyclohexanol is a versatile chemical intermediate. Its synthesis and reactions are of significant interest in organic chemistry.
Synthesis of 2,6-Dimethylcyclohexanol by Reduction of 2,6-Dimethylcyclohexanone (B152311)
A common method for the synthesis of 2,6-dimethylcyclohexanol is the reduction of the corresponding ketone, 2,6-dimethylcyclohexanone.
Experimental Protocol:
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Materials: 2,6-dimethylcyclohexanone, Sodium borohydride (B1222165) (NaBH4), Methanol (B129727), Diethyl ether, Hydrochloric acid (1M), Anhydrous magnesium sulfate, Round-bottom flask, Magnetic stirrer, Separatory funnel, Rotary evaporator.
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Procedure:
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In a round-bottom flask, dissolve 2,6-dimethylcyclohexanone in methanol.
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Cool the solution in an ice bath.
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Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction rate.
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
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Quench the reaction by slowly adding 1M hydrochloric acid until the effervescence ceases.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with diethyl ether (3 x 50 mL).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dimethylcyclohexanol.
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The product can be further purified by distillation.
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Oxidation of 2,6-Dimethylcyclohexanol to 2,6-Dimethylcyclohexanone
2,6-Dimethylcyclohexanol can be oxidized back to its corresponding ketone, 2,6-dimethylcyclohexanone.
Experimental Protocol (Adapted from the oxidation of cyclohexanol):
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Materials: 2,6-dimethylcyclohexanol, Sodium dichromate (Na2Cr2O7), Sulfuric acid (concentrated), Water, Diethyl ether, Anhydrous sodium sulfate, Round-bottom flask, Dropping funnel, Magnetic stirrer, Distillation apparatus.
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Procedure:
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Prepare an oxidizing solution by dissolving sodium dichromate in water and carefully adding concentrated sulfuric acid while cooling the mixture.
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In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place the 2,6-dimethylcyclohexanol.
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Slowly add the oxidizing solution from the dropping funnel to the stirred alcohol, maintaining the reaction temperature between 25-30 °C by using a water bath.
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After the addition is complete, continue stirring for 1-2 hours at room temperature.
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Set up a distillation apparatus and distill the mixture to collect the crude 2,6-dimethylcyclohexanone.
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The distillate is then transferred to a separatory funnel, and the organic layer is separated.
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Wash the organic layer with water, a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and purify by distillation to obtain 2,6-dimethylcyclohexanone.
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Biological Activity and Signaling Pathway
Recent research has highlighted the potential of 2,6-dimethylcyclohexanol as a modulator of GABA-A receptors, suggesting its potential as an anesthetic agent. Its structural similarity to propofol, a widely used anesthetic, has prompted these investigations.
Modulation of GABA-A Receptor Signaling
Studies have shown that the stereoisomers of 2,6-dimethylcyclohexanol act as positive allosteric modulators of GABA-A receptors. They bind to a pocket within the transmembrane domain of the β3 subunit of the receptor. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. The potentiation of GABA-A receptor activity leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and reducing neuronal excitability. This mechanism is believed to be central to its anesthetic effects.
Caption: Positive allosteric modulation of the GABA-A receptor by 2,6-dimethylcyclohexanol.
Experimental Workflows
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of 2,6-dimethylcyclohexanol involves the reduction of the corresponding ketone followed by a series of workup and purification steps.
Caption: General workflow for the synthesis and purification of 2,6-dimethylcyclohexanol.
This technical guide provides foundational information for researchers and professionals working with 2,6-dimethylcyclohexanol. For specific applications, further investigation into the properties and activities of the individual stereoisomers is recommended.
